molecular formula C17H18N4O2S B2675059 2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898406-11-6

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2675059
CAS No.: 898406-11-6
M. Wt: 342.42
InChI Key: GTYAZVLJNSBQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring and a pyridine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as starting materials. The final step involves the sulfonylation of the piperidine ring with pyridine sulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole stands out due to its unique combination of structural features, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-4-3-9-18-12-14)21-10-7-13(8-11-21)17-19-15-5-1-2-6-16(15)20-17/h1-6,9,12-13H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAZVLJNSBQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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